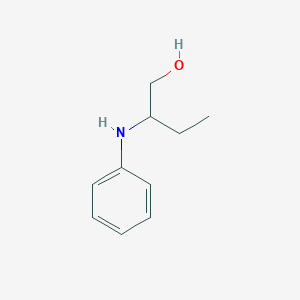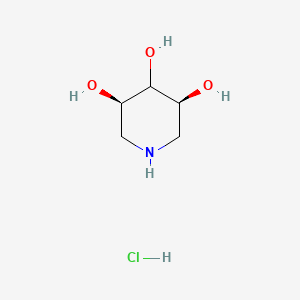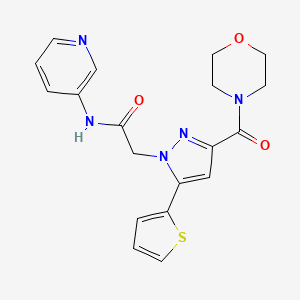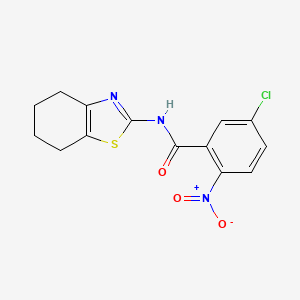
2-(Phenylamino)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(Phenylamino)butan-1-ol” is a chemical compound with the molecular formula C10H15NO . It has a molecular weight of 165.23 . The molecule contains a total of 27 bonds, including 12 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), 1 hydroxyl group, and 1 secondary alcohol .
Molecular Structure Analysis
The molecular structure of “2-(Phenylamino)butan-1-ol” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 27 bonds, including 12 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis
“2-(Phenylamino)butan-1-ol” has a predicted density of 1.057±0.06 g/cm3 and a predicted boiling point of 305.2±15.0 °C . It also has a predicted acidity coefficient (pKa) of 14.67±0.40 .科学的研究の応用
1. Binding Energy Studies
Research on the binding energy of hydrogen-bonded complexes has been conducted, involving 1-phenylethanol, which shares a structural similarity with 2-(phenylamino)butan-1-ol. The study explores the stability of homochiral and heterochiral complexes, providing insights into the molecular interactions and stability of similar compounds (Mons et al., 2000).
2. Catalysis and Enantioselectivity
Catalytic processes involving similar molecules, such as cis-cyclohexan-1,2-diol and meso-butan-2,3-diol, have been investigated for their enantioselective phenylierung. These studies are relevant for understanding the catalytic potential and selectivity of 2-(phenylamino)butan-1-ol in synthetic applications (Brunner et al., 1986).
3. Polymerization Initiators
Research indicates that certain aromatic aminoalcohols, similar to 2-(phenylamino)butan-1-ol, can initiate polymerization processes when exposed to UV radiation. These compounds show potential as polymerization initiators in coating technologies (Arsu et al., 2009).
4. Oxidation Reactions
Studies on the oxidation of butan-1-ol by nicotinamide-adenine dinucleotide catalyzed by yeast alcohol dehydrogenase provide a basis for understanding the oxidative behavior of similar compounds, which can be relevant for biochemical and pharmacological applications (Dickenson & Dickinson, 1975).
5. Nitridation in Dehydration Mechanisms
Investigations into the role of nitridation in the dehydration mechanisms of butan-1-ol and butan-2-ol over oxynitrides can provide insights into the chemical behavior and reaction pathways of 2-(phenylamino)butan-1-ol in similar conditions (Delsarte et al., 2006).
6. Synthesis of Chiral Derivatives
The synthesis of chiral derivatives, such as (S)-(+)-2-(N-benzylamino)butan-1-ol, from Schiff bases through catalytic hydrogenation demonstrates the potential of 2-(phenylamino)butan-1-ol in enantioselective syntheses and its applications in producing optically active compounds (Hegedüs et al., 2015).
7. Alkaline Phosphatase Microheterogeneity
Research on alkaline phosphatases extracted with butan-1-ol from pig kidney reveals the microheterogeneity and role of neuraminic acid, which could be relevant for studies involving 2-(phenylamino)butan-1-ol in biological systems (Hiwada & Wachsmuth, 1974).
8. Corrosion Inhibition Properties
A study on the corrosion inhibition properties of phenyl aldehyde layers functionalized with amino alcohols, including derivatives of 2-(phenylamino)butan-1-ol, highlights the potential applications in materials science and corrosion protection (Chira et al., 2021).
特性
IUPAC Name |
2-anilinobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-9(8-12)11-10-6-4-3-5-7-10/h3-7,9,11-12H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMZLSIURNPYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Cyclopropyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2968237.png)
![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2968239.png)


![11-Acetyl-6-oxo-7,11-diazatricyclo[7.3.1.0<2,7>]trideca-2,4-diene](/img/structure/B2968245.png)
![N-(3,4-dimethoxyphenethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2968246.png)
![3-(but-2-yn-1-yloxy)-5H,7H,8H-thiopyrano[4,3-c]pyridazine](/img/structure/B2968248.png)


![[5-(Naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride](/img/structure/B2968256.png)
![2-chloro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2968257.png)
![3-[1-(2-Methoxyacetyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2968258.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2968259.png)